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Foreword: This document provides a comprehensive technical overview of NMS-293 (also
known as NMS-P293 and NMS-03305293), a third-generation, selective, brain-penetrant, and
non-trapping Poly (ADP-ribose) Polymerase 1 (PARPL1) inhibitor. Developed by Nerviano
Medical Sciences (NMS), NMS-293 represents a strategic evolution in PARP inhibitor design,
aiming to enhance therapeutic combinations and address unmet needs in oncology, particularly
in brain tumors and cancers outside the typical BRCA-mutation landscape. This guide is
intended for researchers, scientists, and drug development professionals, detailing the
preclinical rationale, mechanism of action, and clinical development trajectory of NMS-293.

Discovery and Rationale

The development of NMS-293 was driven by the need to overcome the limitations of first and
second-generation PARP inhibitors. While clinically successful, many of these earlier agents
inhibit both PARP1 and PARP2 and exhibit a "trapping” mechanism, whereby the inhibitor locks
the PARP enzyme onto DNA. This trapping effect, while contributing to cytotoxicity, is also
associated with significant hematological toxicity (myelosuppression), which limits combination
strategies with DNA-damaging chemotherapies.[1][2]

The discovery program at Nerviano Medical Sciences, leveraging their extensive kinase
inhibitor platform, aimed to identify a novel chemical entity with the following key
characteristics:[3][4]

o High Selectivity for PARP1 over PARP2: To spare PARP2-related functions and potentially
reduce on-target toxicities like myelosuppression.[5]
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» Absence of DNA Trapping: To improve bone marrow safety and create a more tolerable
combination partner for chemotherapy and other DNA-damaging agents.[1][2][6][7]

» High Blood-Brain Barrier Penetrance: To effectively treat primary brain tumors like
glioblastoma and brain metastases.[6][7]

» Oral Bioavailability: For ease of clinical administration.[3][9]

This effort led to the identification of NMS-293, a small molecule inhibitor that embodies these
design principles.[10][11]

Mechanism of Action

NMS-293 exerts its anti-tumor effect through the targeted inhibition of PARP1, a critical enzyme
in the DNA Damage Response (DDR) network, particularly the Base Excision Repair (BER)
pathway for single-strand breaks (SSBs).

Selective PARP1 Inhibition & Synthetic Lethality

In normal cells, DNA single-strand breaks are constantly generated and efficiently repaired by
the BER pathway, in which PARP1 plays a key signaling role. When PARP1 is inhibited by
NMS-293, these SSBs are not repaired. During DNA replication, the replication fork encounters
these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA
double-strand breaks (DSBS).

In cells with a proficient Homologous Recombination (HR) repair pathway, these DSBs can be
effectively repaired. However, in tumor cells with deficiencies in the HR pathway (e.g., due to
mutations in BRCAL or BRCA2 genes), these DSBs cannot be repaired, leading to genomic
instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[12]

NMS-293 is highly selective for PARP1, sparing PARP2. This is a key differentiator, as PARP2
inhibition has been linked to hematological toxicity.[13]
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Caption: Mechanism of Action of NMS-293.

Non-Trapping Properties
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Unlike many PARP inhibitors that trap the PARP1 enzyme on DNA, NMS-293 is characterized
as a non-trapper.[13] This means it inhibits the catalytic activity of PARP1 without stabilizing the
PARP1-DNA complex. This non-trapping mechanism is believed to be the reason for the
observed favorable hematological safety profile, as trapping is a major contributor to
myelosuppression. This improved safety profile makes NMS-293 an ideal candidate for
combination with cytotoxic agents that also cause bone marrow toxicity.[2][5][7]

Preclinical Development

NMS-293 has undergone extensive preclinical evaluation to characterize its potency, selectivity,
pharmacokinetics, and anti-tumor efficacy.

In Vitro Profile

The in vitro profile of NMS-293 demonstrates high potency and selectivity. It inhibits the
catalytic activity of PARP1 with a dissociation constant (Kd) in the low nanomolar range and
shows high selectivity over the PARP2 isoenzyme.

Parameter Value Reference
Target PARP1 [13]
Binding Affinity (Kd) 2nM [13]
Selectivity >200-fold vs. PARP2

Single-digit nanomolar IC50 for

Cellular Activit
Y PAR synthesis inhibition

Pharmacokinetics and Brain Penetration

Preclinical studies in multiple species have shown that NMS-293 possesses favorable drug-like
properties, including high oral bioavailability and metabolic stability. A critical feature is its ability
to effectively cross the blood-brain barrier.
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Parameter Species Value Reference

Rodents & Non-

Oral Bioavailability Nearly complete

rodents
Brain/Plasma Ratio Rats & Mice 4-10 [13][14]
P-gp Substrate - No [13]

In Vivo Efficacy

NMS-293 has demonstrated potent single-agent anti-tumor activity in preclinical models of
cancers with HR deficiencies. Furthermore, its unique properties support its use in combination
with DNA-damaging agents, notably temozolomide (TMZ), in glioblastoma models.

Model Type Key Findings Reference

Oral administration as a single
BRCA-mutant Breast Cancer

agent led to complete tumor [819]
Xenograft i

regressions and cures.

Showed potent synergistic

efficacy and good tolerability in
Glioblastoma (GBM) combination with

: . [BI[9][15]

Xenografts temozolomide (TMZ), even in

TMZ-resistant (MGMT-

unmethylated) models.

A single 50 mg/kg oral dose in

] a breast cancer xenograft
Pharmacodynamic (PD)

Studies

model resulted in >95%
inhibition of PAR formation in

tumors for over 24 hours.

Experimental Protocols

While specific, detailed internal protocols for NMS-293 are proprietary, this section describes
the general methodologies for the key experiments cited.
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PARP1/PARP2 Biochemical Inhibition Assay

Objective: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and
PARP2 enzymatic activity (IC50), thus establishing potency and selectivity.

Methodology:

e Reaction Setup: Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction
buffer containing biotinylated NAD+ (the PARP substrate) and fragmented DNA to activate
the enzyme.

« Inhibitor Addition: The reaction is performed in the presence of serial dilutions of NMS-293 or
vehicle control.

 Incubation: The mixture is incubated at room temperature to allow the poly(ADP-ribosyl)ation
(PARylation) reaction to proceed.

o Detection: The reaction plate, coated with histones (the protein target for PARylation), is
washed. The incorporated biotinylated PAR chains are detected using a streptavidin-
conjugated horseradish peroxidase (HRP) or a fluorescent probe.

o Data Analysis: The signal is measured, and IC50 values are calculated by fitting the dose-
response data to a four-parameter logistic equation. Selectivity is determined by the ratio of
IC50 (PARP2) / IC50 (PARP1).

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of NMS-293, alone or in combination with
temozolomide, in a clinically relevant brain tumor model.

Methodology:

o Cell Preparation: Patient-derived glioblastoma (PDX) cells or established GBM cell lines are
cultured and prepared as a single-cell suspension.[16]

¢ Animal Model: Immunocompromised mice (e.g., NOD-scid or nude mice) are used to prevent
rejection of the human tumor cells.[17]
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o Stereotactic Implantation: Mice are anesthetized and placed in a stereotactic frame. A small
burr hole is drilled in the skull, and a precise number of tumor cells (e.g., 1x10"5 cells in 2-5
uL) is injected into the cerebral cortex or striatum.[16][17]

o Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence
imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI). Animal body
weight and clinical symptoms are monitored as measures of toxicity.

e Treatment: Once tumors are established, mice are randomized into treatment groups (e.g.,
Vehicle, NMS-293, TMZ, NMS-293 + TMZ). NMS-293 is typically administered orally (p.o.)
and TMZ is administered orally or via intraperitoneal (i.p.) injection according to a defined
schedule.

» Endpoint Analysis: The primary endpoint is typically overall survival. Tumor growth inhibition
can also be assessed by imaging. At the end of the study, brains are often harvested for
histological and biomarker analysis (e.g., PAR levels).

Caption: NMS-293 Preclinical to Clinical Workflow.

Clinical Development

The clinical development of NMS-293 is focused on leveraging its unique non-trapping and
brain-penetrant properties, both as a monotherapy and in combination settings.

Phase | Monotherapy (PARPA-293-001)

The first-in-human study was a dose-escalation trial to evaluate the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of NMS-293 in patients with advanced
solid tumors, particularly those with BRCA mutations.[11][18]
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Study ID

Phase

Population Key Objectives Status/Results

PARPA-293-001
(NCT04182516)

MTD established
at 100 mg BID
(28-day cycle).
Most common
TRAEs:

Safety, MTD, PK, reversible QTcF
Advanced/metast

) ) preliminary prolongation,
atic solid tumors _
efficacy nausea,
asthenia. No

dose-dependent
myelosuppressio
n observed.[9]
[18][19]

Combination Therapy Trials

The favorable safety profile of NMS-293 has paved the way for multiple combination studies

aimed at enhancing the efficacy of standard-of-care DNA-damaging agents.[7]
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. Combinatio Key Status/Resu
Study ID Phase Population o
n Agent Objectives Its
Well-tolerated
with
intermittent
dosing.
Encouraging
activity
observed,
including a
PARPA-293- Recurrent Safety, )
) ) confirmed PR
002 " diffuse Temozolomid  RP2D, 6- )
ina
(NCTO049100 gliomas (incl. e (TMZ2) month PFS )
) glioblastoma
22) Glioblastoma) rate )
patient and
an
unconfirmed
PR in an
astrocytoma
patient.[1][6]
[18][19][20]
[21]
PARPA-293- Recurrent, Safety, dose-
003 BRCA wild- finding, Initiated April
I _ Topotecan o
(NCT069307 type Ovarian preliminary 2025.[5][7]
55) Cancer activity
Relapsed
) Safety, N )
PARPA-293- Small Cell Temozolomid T Initiated April
I preliminary
004 Lung Cancer e (TM2) o 2025.[5][7]
activity

(SCLC)

Clinical Safety and Pharmacokinetics

Across trials, NMS-293 has been generally well-tolerated. The absence of significant

myelosuppression, even when combined with TMZ, supports its non-trapping mechanism.[15]
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[18] Pharmacokinetic data from patients show a dose-proportional increase in exposure and a
half-life of approximately 5 to 13 hours.[18][19]

Combination Strategy

Phase 1 Combo
(PARPA-293-004)

Relapsed SCLC
+ Temozolomide

Positive Safety Data
Enables Expansion
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Caption: NMS-293 Clinical Development Strategy.

Future Directions

The clinical development program for NMS-293 continues to expand. Having reacquired the full
worldwide rights from Merck KGaA in late 2024, Nerviano Medical Sciences is actively planning
further trials in other solid tumors.[2] The unique profile of NMS-293—combining PARP1
selectivity, a non-trapping mechanism, and brain penetrance—positions it as a potentially
transformative agent. It has the potential to become a backbone therapy in combination with a
variety of DNA-damaging modalities, including chemotherapy and antibody-drug conjugate
(ADC) payloads, for a wide range of tumors beyond those with HR deficiencies.[7] The ongoing
and planned studies will be critical in defining its role in the evolving landscape of cancer
therapy.
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[https://www.benchchem.com/product/b1682837#nms-293-discovery-and-development-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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